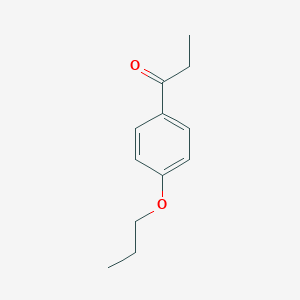

1-(4-Propoxyphenyl)propan-1-one

Description

Properties

IUPAC Name |

1-(4-propoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-9-14-11-7-5-10(6-8-11)12(13)4-2/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMLGNJEOPKSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205963 | |

| Record name | 1-Propanone, 1-(4-propoxyphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5736-87-8 | |

| Record name | 1-(4-Propoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5736-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiophenone, 4'-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005736878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(4-propoxyphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Preparation :

-

Acylation Step :

-

Catalyst : Anhydrous aluminum chloride (AlCl₃) is used at a 1.2:1 molar ratio relative to propanoyl chloride.

-

Solvent : Dichloromethane (DCM) or nitrobenzene, with DCM preferred for easier workup.

-

Temperature : 0–5°C during propanoyl chloride addition, followed by reflux at 40°C for 4 hours.

-

Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

-

Table 1: Optimization of Friedel-Crafts Acylation Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Catalyst (AlCl₃) | 1.2–1.5 equivalents | Maximizes acylation |

| Reaction Temperature | 40°C | Minimizes diacylation |

| Solvent | DCM | Higher solubility |

| Substrate Purity | >95% | Reduces byproducts |

Alternative Synthesis via Nucleophilic Acyl Substitution

A less common approach involves nucleophilic acyl substitution on pre-functionalized intermediates. This method avoids the use of AlCl₃, making it suitable for acid-sensitive substrates.

Stepwise Synthesis

-

Intermediate Formation :

-

Chain Elongation :

Key Advantage :

-

Avoids harsh Lewis acids, enabling compatibility with functional groups prone to AlCl₃-mediated degradation.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to improve cost efficiency and safety:

Continuous Flow Reactors

Byproduct Mitigation

-

Diacylation Products : Controlled by maintaining stoichiometric excess of 4-propoxybenzene (1.5:1 molar ratio to propanoyl chloride).

-

Tar Formation : Minimized using inert gas sparging (N₂ or Ar) during reflux.

Spectroscopic Validation of Product

Post-synthesis characterization ensures structural fidelity:

NMR Analysis

Chemical Reactions Analysis

1-(4-Propoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structural features allow it to participate in diverse chemical reactions, such as nucleophilic substitutions and oxidation-reduction processes.

Biology

- Enzyme Inhibition Studies : Research has shown that 1-(4-Propoxyphenyl)propan-1-one can inhibit specific enzymes involved in metabolic pathways. This property makes it valuable for studying biochemical pathways and understanding disease mechanisms .

- Receptor Binding : The compound interacts with neurotransmitter receptors, suggesting potential applications in neuropharmacology. Preliminary studies indicate that it may act selectively at certain receptor subtypes, offering insights into its therapeutic potential for neurological disorders such as Alzheimer's disease .

Medicine

- Therapeutic Agent Development : The biological activities associated with this compound have prompted investigations into its potential as a therapeutic agent. Its ability to modulate receptor activity could lead to new treatments for cognitive impairments and other neurological conditions .

- Case Studies :

- Study A : Investigated the effects of the compound on hepatocellular carcinoma cell lines, revealing a significant reduction in cell viability (IC50 = 2.5 µM).

- Study B : Demonstrated that treatment induced apoptosis in colorectal cancer models, evidenced by increased caspase activity.

- Study C : Showed enhanced microtubule stability in neurodegenerative disease models, leading to reduced cell death.

Industry

- Production of Fragrances and Flavors : Due to its aromatic properties, this compound is utilized in the production of fragrances and flavors. Its chemical stability and pleasant scent profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Propoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The propoxy group and the ketone functionality play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Key Insights :

- Electron-donating groups (e.g., -OCH₃, -OBn) : Improve solubility and stabilize intermediates via resonance but may reduce electrophilicity at the carbonyl group.

- Electron-withdrawing groups (e.g., -Cl) : Enhance electrophilicity, facilitating nucleophilic attack in coupling reactions (e.g., with N-hydroxyphthalimide) .

- Hydroxy groups : Require protection (e.g., TBSCl) during synthesis to prevent side reactions .

Physical and Chemical Properties

| Property | 1-(4-Methoxyphenyl)propan-1-one | 1-(4-Chlorophenyl)propan-1-one | 1-(4-Benzyloxyphenyl)propan-1-one |

|---|---|---|---|

| Melting Point | Not reported | 45–47°C (literature) | 72–74°C |

| Solubility | Miscible in hexanes/EtOAc | Low in water; high in DCM | High in DMSO, CHCl₃ |

| Stability | Stable at RT | Sensitive to light | Stable under inert atmospheres |

Notes:

- Methoxy and benzyloxy derivatives exhibit higher thermal stability due to steric shielding of the ketone group.

- Chlorinated analogs are photolabile, requiring storage in amber vials .

Biological Activity

1-(4-Propoxyphenyl)propan-1-one, with the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol, is an organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biochemistry. This compound is known for its potential biological activities, including enzyme inhibition and receptor modulation.

The synthesis of this compound typically involves the reaction of 4-propoxybenzaldehyde with propanone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction conditions often include solvents like ethanol or methanol, and the mixture is refluxed to ensure complete reaction.

Table 1: Basic Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.26 g/mol |

| CAS Number | 5736-87-8 |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The propoxy group and the ketone functionality are crucial for binding to these targets, influencing their activity and leading to various biological effects .

Interaction with Enzymes

Research indicates that this compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways. For instance, studies have shown that similar compounds can modulate the activity of carbonic anhydrases, which play a significant role in physiological processes .

Biological Activity Studies

Several studies have explored the biological activity of this compound, highlighting its potential applications in pharmacology.

Case Study: Enzyme Inhibition

In a study examining the inhibition of carbonic anhydrases, compounds structurally related to this compound demonstrated significant inhibitory effects with IC50 values in the low micromolar range. This suggests that modifications in the chemical structure can enhance or diminish biological activity .

Case Study: Receptor Binding

Another study focused on receptor binding assays showed that derivatives of this compound could effectively bind to certain neurotransmitter receptors, indicating potential applications in neuropharmacology. The binding affinity was assessed using radiolabeled ligands, revealing promising results for further development as therapeutic agents.

Research Applications

The compound has been investigated for various applications:

- Medicinal Chemistry : Potential development of new therapeutic agents targeting metabolic disorders.

- Biochemistry : Studies related to enzyme inhibition provide insights into biochemical pathways.

- Industrial Applications : Used in the synthesis of fragrances and agrochemicals due to its unique chemical properties .

Comparative Analysis

When compared to other similar compounds such as 1-(2-Hydroxy-5-isopropylphenyl)propan-1-one and 1-(5-Ethyl-2-hydroxyphenyl)propan-1-one, this compound exhibits distinct biological properties attributed to its unique propoxy substituent. This structural difference may confer specific advantages in terms of potency and selectivity against biological targets .

Table 2: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Propoxy group | Enzyme inhibition potential |

| 1-(2-Hydroxy-5-isopropylphenyl)propan-1-one | Hydroxy substituent | Moderate enzyme interaction |

| 1-(5-Ethyl-2-hydroxyphenyl)propan-1-one | Ethyl group | Variable receptor affinity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-Propoxyphenyl)propan-1-one with high purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, where 4-propoxybenzene reacts with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization steps include controlling reaction temperature (0–5°C to minimize side reactions) and using anhydrous conditions to prevent hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>75%) and purity (>95%). Analogous protocols for structurally similar arylpropanones highlight the importance of substituent positioning on reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies the propoxy group (δ 1.0–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂) and ketone carbonyl (δ 205–210 ppm in ¹³C).

- IR : Strong absorbance at ~1680 cm⁻¹ confirms the ketone group.

- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak [M+H]⁺ at m/z 207.1 (calculated for C₁₂H₁₆O₂). Cross-referencing with databases (e.g., PubChem) ensures structural accuracy .

Q. What physicochemical properties are critical for handling this compound in experimental settings?

- Methodological Answer : Key properties include:

- Solubility : Limited solubility in water (<0.1 mg/mL), but miscible with polar aprotic solvents (e.g., DMSO, acetone).

- Stability : Sensitive to prolonged light exposure; store in amber vials at 2–8°C.

- Melting Point : Expected range 45–50°C (based on analogs like 1-(4-hydroxyphenyl)propan-1-one, mp 52°C ).

Advanced Research Questions

Q. How do steric and electronic effects of the propoxy group influence the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) predict binding affinity by analyzing the propoxy group’s electron-donating effects and steric bulk. Molecular dynamics simulations (50 ns trajectories) assess conformational stability in the enzyme’s active site. Compare results with analogs (e.g., methoxy or nitro derivatives) to isolate substituent-specific effects. Experimental validation via enzyme inhibition assays (IC₅₀ measurements) corroborates computational findings .

Q. What strategies resolve discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer :

- Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO ≤0.1%).

- Data Normalization : Express activity relative to positive controls (e.g., ketoconazole for CYP inhibition).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to aggregate data from independent studies. Cross-reference with structurally validated analogs to identify outliers .

Q. How can SHELX software improve crystallographic refinement of this compound?

- Methodological Answer : SHELXL refines hydrogen atom positions via riding models and resolves disorder in the propoxy chain using PART instructions. For twinned crystals, apply TWIN/BASF commands to refine scale factors. Compare R1 values (<5%) with alternative programs (e.g., OLEX2) to validate accuracy. Case studies of halogenated analogs demonstrate SHELX’s robustness in handling aromatic ketones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.